N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide
Description
N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyclohexyl group, and a cyclopentylacetamide moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c21-9-10-23-11-13-24(14-12-23)20(26)17-5-7-18(8-6-17)22-19(25)15-16-3-1-2-4-16/h16-18H,1-8,10-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRYOYNJYCWRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)C(=O)N3CCN(CC3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with cyanomethyl chloride to form 4-(cyanomethyl)piperazine. This intermediate is then reacted with cyclohexyl isocyanate to form N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]amine. Finally, this amine is acylated with 2-cyclopentylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[4-(methyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide
- N-[4-[4-(ethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide
Uniqueness
N-[4-[4-(cyanomethyl)piperazine-1-carbonyl]cyclohexyl]-2-cyclopentylacetamide is unique due to the presence of the cyanomethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
